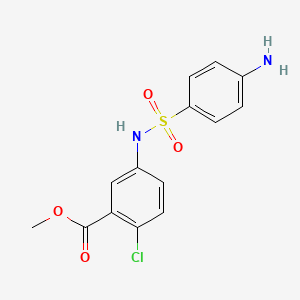

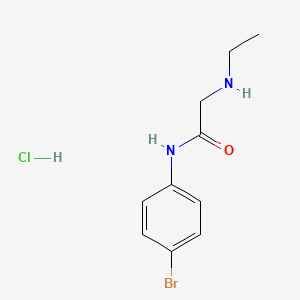

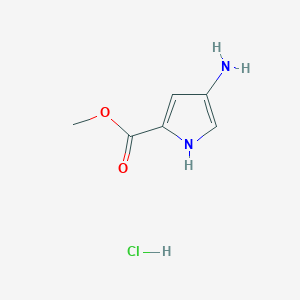

5-(4-氨基苯磺酰胺)-2-氯苯甲酸甲酯

描述

“Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate” is a compound that belongs to the class of sulfonamides . Sulfonamides are organosulfur compounds that contain the -SO2NH2 group . They are known for their broad-spectrum antimicrobial properties and are used in the treatment of various bacterial infections .

Synthesis Analysis

Sulfonamides can be synthesized in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . This reaction forms the basis of the Hinsberg reaction, a method for detecting primary and secondary amines .Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The InChI code for a similar compound, “methyl 2-(4-aminobenzenesulfonamido)acetate”, is 1S/C9H12N2O4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6,10H2,1H3 .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .科学研究应用

在神经保护中的潜力

甲苯磺酰基多胺衍生物,包括与 5-(4-氨基苯磺酰胺)-2-氯苯甲酸甲酯在结构上相关的化合物,因其神经保护特性而受到研究,特别是通过抑制离子型谷氨酸受体。涉及此类化合物的研究表明,在保护神经元免受 NMDA 受体过度激活(神经退行性疾病中常见的途径)引起的损伤方面取得了有希望的结果。这些发现表明在以谷氨酸介导的神经毒性为特征的疾病(如阿尔茨海默病、中风和外伤性脑损伤)中潜在的治疗应用 (Masuko 等,2009)。

5-HT6 受体的拮抗作用

对血清素 6 (5-HT6) 受体拮抗剂的研究揭示了这些化合物在各种学习和记忆模型中的认知增强作用。虽然没有直接提到 5-(4-氨基苯磺酰胺)-2-氯苯甲酸甲酯,但相关研究表明 5-HT6 受体拮抗剂在改善认知缺陷方面的潜力。在大鼠模型中观察到了这种作用,表明靶向 5-HT6 受体的化合物可以为治疗包括痴呆和精神分裂症在内的认知障碍提供新的途径 (Hirst 等,2006)。

对疼痛管理的见解

探索 d-氨基酸氧化酶抑制剂用于治疗紧张性疼痛突出了疼痛治疗的创新方法。抑制这种酶的化合物已显示出在动物模型中预防和逆转疼痛状态的功效,这为开发新的疼痛管理疗法开辟了可能性。鉴于它们的结构相关性和潜在的生物活性,这个研究领域可能会受益于探索 5-(4-氨基苯磺酰胺)-2-氯苯甲酸甲酯等化合物 (Gong 等,2011)。

在药物递送系统中的作用

前药和药物递送系统研究已扩展到包括可在靶组织(如结肠)中特异性激活的化合物,用于治疗溃疡性结肠炎等疾病。共同偶氮前药的开发,可以同时递送抗炎药和局部治疗,为类似于 5-(4-氨基苯磺酰胺)-2-氯苯甲酸甲酯的化学衍生物提供了引人注目的应用。这种方法旨在提高药物疗效,同时最大限度地减少全身副作用,为治疗局部疾病提供了一种策略性方法 (Carceller 等,2001)。

作用机制

Target of Action

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is a sulfonamide derivative. Sulfonamides primarily target the enzyme dihydropteroate synthetase (dihydrofolate synthetase) in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .

Mode of Action

The compound inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This competition prevents the normal substrate, PABA, from accessing the active site of the enzyme, thereby blocking the production of dihydrofolic acid . This inhibition is bacteriostatic in nature .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate biosynthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydrofolic acid, disrupting the production of tetrahydrofolic acid . Tetrahydrofolic acid is a vital cofactor in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the inhibition of this pathway leads to a halt in bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By blocking the synthesis of nucleic acids, the compound prevents bacteria from replicating their DNA and transcribing RNA, thereby halting their growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other substances in the environment, such as organic matter, can affect the compound’s bioavailability and degradation . Additionally, the pH of the environment can influence the compound’s solubility and stability . The compound’s efficacy can also be affected by the presence of bacterial resistance mechanisms, such as the production of alternative enzymes or efflux pumps .

安全和危害

Sulfonamides, including “Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate”, may cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction . The safety information for “methyl 2-(4-aminobenzenesulfonamido)acetate” includes hazard statements H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

methyl 5-[(4-aminophenyl)sulfonylamino]-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSQHYVRBXIJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B1419331.png)

![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)

![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)

![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)

![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)